molecular formula C21H20ClN3O B14221126 Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]- CAS No. 802052-62-6

Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-

Cat. No.: B14221126
CAS No.: 802052-62-6
M. Wt: 365.9 g/mol
InChI Key: MXCRMZHVUFLCCD-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 3-phenyl-1H-pyrrol-2-yl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]- typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the nucleophilic displacement of cyclic sulfamidates derived from amino acids . The 3-chlorophenyl group and the 3-phenyl-1H-pyrrol-2-yl carbonyl group are then introduced through subsequent reactions, which may include halogenation, acylation, and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]- involves its interaction with specific molecular targets and pathways within biological systems. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]- include other piperazine derivatives such as:

  • 1-(3-Chlorophenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(2,3-Dichlorophenyl)piperazine

Uniqueness

What sets Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

CAS No.

802052-62-6

Molecular Formula

C21H20ClN3O

Molecular Weight

365.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3-phenyl-1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C21H20ClN3O/c22-17-7-4-8-18(15-17)24-11-13-25(14-12-24)21(26)20-19(9-10-23-20)16-5-2-1-3-6-16/h1-10,15,23H,11-14H2

InChI Key

MXCRMZHVUFLCCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CN3)C4=CC=CC=C4

Origin of Product

United States

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